Methyl 1-Boc-6-amino-indole-2-carboxylate
CAS No.: 1049677-82-8
Cat. No.: VC2834668
Molecular Formula: C15H18N2O4
Molecular Weight: 290.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1049677-82-8 |
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Molecular Formula | C15H18N2O4 |
Molecular Weight | 290.31 g/mol |
IUPAC Name | 1-O-tert-butyl 2-O-methyl 6-aminoindole-1,2-dicarboxylate |
Standard InChI | InChI=1S/C15H18N2O4/c1-15(2,3)21-14(19)17-11-8-10(16)6-5-9(11)7-12(17)13(18)20-4/h5-8H,16H2,1-4H3 |
Standard InChI Key | NKGLAIWBDIJLNH-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1C(=CC2=C1C=C(C=C2)N)C(=O)OC |
Canonical SMILES | CC(C)(C)OC(=O)N1C(=CC2=C1C=C(C=C2)N)C(=O)OC |
Introduction
Chemical Structure and Properties
Molecular Structure and Identity
Methyl 1-Boc-6-amino-indole-2-carboxylate consists of an indole core with three key functional groups strategically positioned for synthetic versatility. The compound has several alternative names in chemical literature and databases:
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1-tert-Butyl 2-methyl 6-amino-1H-indole-1,2-dicarboxylate
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1-(1,1-dimethylethyl)2-methyl 6-amino-1H-indole-1,2-dicarboxylate
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1-O-tert-butyl 2-O-methyl 6-aminoindole-1,2-dicarboxylate
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6-Amino-indole-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester
The compound is characterized by a molecular formula of C15H18N2O4, reflecting its complex structure with multiple functional groups . The presence of two nitrogen atoms (one in the indole core and one in the amino group) and four oxygen atoms (from the carboxylate and Boc groups) provides numerous sites for hydrogen bonding and further chemical transformations.
Physical and Chemical Properties
Methyl 1-Boc-6-amino-indole-2-carboxylate has a molecular weight of 290.31442 g/mol, which reflects its relatively complex structure compared to simpler indole derivatives . The compound typically exists as a solid at room temperature and can be stored under standard laboratory conditions. While specific melting point data isn't readily available in the literature, related indole-2-carboxylate derivatives typically have melting points above 100°C due to their aromatic character and hydrogen bonding capabilities.
From a chemical reactivity perspective, Methyl 1-Boc-6-amino-indole-2-carboxylate presents multiple reactive sites that can be selectively manipulated:
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The primary amine at position 6 serves as a nucleophilic center for various transformations including acylation, reductive amination, and diazotization reactions.
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The methyl carboxylate group at position 2 can undergo typical ester reactions including hydrolysis to form carboxylic acids, transesterification, and aminolysis to form amides.
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The Boc protecting group on the indole nitrogen provides temporary protection during synthetic manipulations and can be selectively removed under acidic conditions (typically using trifluoroacetic acid), enabling subsequent functionalization of the indole nitrogen.
Synthetic Approaches and Methods
General Synthetic Strategies
The synthesis of Methyl 1-Boc-6-amino-indole-2-carboxylate typically follows one of several potential routes, often involving the strategic use of protecting groups and functional group transformations. One common approach involves starting from 6-nitroindole derivatives, where the nitro group serves as a precursor to the amino functionality. This approach parallels synthetic methods described for related compounds in the literature .
A typical synthetic route might involve:
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Protection of the indole nitrogen with a Boc group using di-tert-butyl dicarbonate under basic conditions.
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Introduction or modification of the carboxylate functionality at position 2.
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Reduction of the nitro group at position 6 to the corresponding amine.
Alternatively, synthesis could begin with appropriately substituted indoles that already contain the amino group at position 6, followed by protection and functionalization steps.
Protecting Group Strategies
The synthesis of multifunctionalized indoles like Methyl 1-Boc-6-amino-indole-2-carboxylate necessitates careful consideration of protecting group strategies. Based on methodologies employed for similar compounds, several approaches are particularly relevant:
The indole nitrogen is typically protected with a Boc group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydride or 4-dimethylaminopyridine (DMAP) . In some synthetic routes, alternative protecting groups like triisopropylsilyl (TIPS) may be used during early synthetic stages, with later conversion to the Boc group as needed .
For the amino group at position 6, temporary protection may be necessary during certain transformations to prevent unwanted side reactions. Common protecting groups for this purpose include benzyloxycarbonyl (Cbz) or a second Boc group . These groups can be selectively removed using hydrogenolysis or acidic conditions, respectively.
The following table summarizes key protecting group strategies relevant to the synthesis of Methyl 1-Boc-6-amino-indole-2-carboxylate:
Functional Group | Common Protecting Groups | Deprotection Conditions |
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Indole Nitrogen | Boc | TFA in DCM |
TIPS | TBAF | |
6-Amino Group | Boc | TFA in DCM |
Cbz | H₂/Pd-C or HBr/AcOH | |
2-Carboxyl Group | Methyl ester | Basic hydrolysis |
tert-Butyl ester | TFA in DCM |
Key Synthetic Transformations
Several key transformations are particularly relevant to the synthesis of Methyl 1-Boc-6-amino-indole-2-carboxylate. The reduction of nitro groups to amines is frequently employed in the synthesis of aminoindoles, as described in related synthetic approaches . This transformation can be accomplished using various reducing agents such as hydrogen with palladium on carbon, which provides selective reduction without affecting other functional groups.
Applications and Research Significance
Role in Pharmaceutical Development
Methyl 1-Boc-6-amino-indole-2-carboxylate and related indole-2-carboxylate derivatives have significant applications in pharmaceutical research and development. The compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly those with antimicrobial and anticancer properties.
Indole-2-carboxamides, which can be readily synthesized from indole-2-carboxylates through aminolysis of the ester group, have demonstrated remarkable activity against Mycobacterium tuberculosis. For instance, N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide exhibited potent anti-TB activity with minimum inhibitory concentration (MIC) values as low as 0.012 μM . This suggests that derivatives of Methyl 1-Boc-6-amino-indole-2-carboxylate could serve as promising leads for developing novel anti-tuberculosis agents.
Furthermore, research has shown that certain indole-2-carboxamide derivatives demonstrate activity against pediatric brain tumor cells, highlighting their potential in oncology applications . The amino group at position 6 in our compound of interest provides an additional point for structural diversification, potentially enhancing or modifying biological activity.
CD73 Inhibition and Other Biological Activities
Compounds structurally related to Methyl 1-Boc-6-amino-indole-2-carboxylate have been utilized in the preparation of sulfamoyl hydroxybenzamide derivatives, which act as CD73 inhibitors for the treatment of various diseases . CD73 (ecto-5'-nucleotidase) is an enzyme that plays a crucial role in adenosine metabolism and has emerged as an important target in cancer immunotherapy. The inhibition of CD73 can potentially enhance anticancer immune responses by preventing the generation of immunosuppressive adenosine in the tumor microenvironment.
Additionally, some indole-2-carboxamide derivatives have exhibited selective cannabinoid receptor 2 (CB2) agonistic activity, with EC50 values around 0.98 μM . This activity could be relevant for developing treatments for inflammatory and neuropathic pain, as CB2 receptor activation is associated with analgesic and anti-inflammatory effects without the psychoactive side effects typically associated with cannabinoid receptor 1 (CB1) activation.
Synthetic Utility in Drug Discovery
Beyond its direct biological applications, Methyl 1-Boc-6-amino-indole-2-carboxylate serves as a valuable building block in medicinal chemistry and drug discovery programs. The compound's multiple functional groups provide diverse handles for chemical modifications and the creation of compound libraries for structure-activity relationship studies.
The strategic pattern of functionalization—with the Boc-protected indole nitrogen, the amino group at position 6, and the methyl carboxylate at position 2—allows for selective modifications at each site. This enables the systematic exploration of chemical space around the indole scaffold, which is a privileged structure in medicinal chemistry due to its presence in numerous natural products and pharmaceuticals.
In particular, the amino group at position 6 can be utilized for introducing additional diversity through various nitrogen-based chemistry including amide formation, sulfonamide synthesis, reductive amination, and heterocycle formation. Meanwhile, the ester functionality can be converted to various carboxylic acid derivatives, especially amides, which have demonstrated promising biological activities in related compounds.
Related Compounds and Structure-Activity Relationships
Structural Analogs and Derivatives
Several structural analogs of Methyl 1-Boc-6-amino-indole-2-carboxylate appear in the chemical literature, differing in their substitution patterns, protecting groups, or functional group oxidation states. These related compounds provide valuable context for understanding the chemical and biological properties of our compound of interest.
Methyl 6-amino-1H-indole-2-carboxylate (CAS: 167027-30-7) represents the non-Boc-protected version of our target compound, with a molecular formula of C10H10N2O2 and a lower molecular weight of 190.20 g/mol . The absence of the Boc protecting group results in a free indole NH, which can participate in hydrogen bonding interactions and may affect the compound's solubility and biological activity.
Another related compound is Methyl 6-nitro-1H-indole-2-carboxylate (CAS: 136818-66-1), which features a nitro group at position 6 instead of an amino group . This compound, with a molecular formula of C10H8N2O4 and a molecular weight of 220.18 g/mol, can serve as a precursor to the amino derivative through reduction of the nitro group. The presence of the electron-withdrawing nitro group significantly alters the electronic properties of the indole ring compared to the electron-donating amino group.
Structure-Activity Relationship Considerations
The biological activity of indole-2-carboxylate derivatives can be significantly influenced by structural modifications, providing important insights for drug design. Several key structure-activity relationship patterns have emerged from studies on related compounds:
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Protection status of the indole nitrogen: The presence or absence of the Boc protecting group on the indole nitrogen can significantly impact biological activity. While the Boc group is primarily used as a protecting group during synthesis, the unprotected indole NH can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and specificity.
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Substitution at position 6: The nature of the substituent at position 6 of the indole ring plays a crucial role in determining biological activity. The amino group in Methyl 1-Boc-6-amino-indole-2-carboxylate provides a handle for further derivatization and can participate in hydrogen bonding as both a donor and acceptor. In contrast, nitro substituents, as in Methyl 6-nitro-1H-indole-2-carboxylate, introduce electron-withdrawing effects and can only act as hydrogen bond acceptors.
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Position 2 modifications: Conversion of the methyl ester at position 2 to various amides has been shown to significantly impact biological activity. For instance, certain indole-2-carboxamides have demonstrated potent activity against Mycobacterium tuberculosis, with the nature of the amide substituent playing a critical role in determining efficacy .
The following table compares key properties of Methyl 1-Boc-6-amino-indole-2-carboxylate with related compounds:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Notable Properties |
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Methyl 1-Boc-6-amino-indole-2-carboxylate | C15H18N2O4 | 290.31 | Boc on N1, amino at C6, methyl ester at C2 | Synthetic intermediate with protected indole N |
Methyl 6-amino-1H-indole-2-carboxylate | C10H10N2O2 | 190.20 | Free NH at N1, amino at C6, methyl ester at C2 | Free indole NH for hydrogen bonding |
Methyl 6-nitro-1H-indole-2-carboxylate | C10H8N2O4 | 220.18 | Free NH at N1, nitro at C6, methyl ester at C2 | Used in CD73 inhibitor preparation |
Synthetic Methods and Experimental Procedures
Representative Synthetic Approaches
Based on synthetic methods described for related compounds, several approaches could be employed for the synthesis of Methyl 1-Boc-6-amino-indole-2-carboxylate. One potential route involves the reduction of Methyl 1-Boc-6-nitro-indole-2-carboxylate, which could be prepared from commercially available 6-nitroindole through a series of protection and functionalization steps.
A representative synthetic route might proceed as follows:
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Protection of 6-nitroindole with di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine (DMAP) to give the N-Boc protected nitroindole.
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Introduction of the carboxylate functionality at position 2 through directed metalation followed by quenching with a suitable electrophile.
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Esterification of the resulting carboxylic acid to form the methyl ester.
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Reduction of the nitro group to the amino group using conditions such as hydrogen with palladium on carbon.
This approach parallels methods described for the synthesis of related diaminoindoles, where careful control of protecting groups is essential for achieving selectivity in the functionalization of multiple reactive sites .
Key Experimental Considerations
Several experimental considerations are particularly important in the synthesis of Methyl 1-Boc-6-amino-indole-2-carboxylate:
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Protection of the indole nitrogen: This typically involves treatment with di-tert-butyl dicarbonate under basic conditions. For instance, the synthesis of related compounds has employed sodium hydride or 4-dimethylaminopyridine as bases for this transformation .
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Reduction of nitro groups: The conversion of nitro groups to amines is typically achieved using catalytic hydrogenation (H2/Pd-C) under mild conditions to avoid affecting other functional groups. For example, in the synthesis of related compounds, nitro groups have been successfully reduced using hydrogen and palladium on carbon .
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Carboxylate introduction: The introduction of carboxylate functionality at position 2 of the indole can be challenging and may require specialized methods. In some cases, bromination followed by lithium-halogen exchange and quenching with carbon dioxide or other carboxylate sources has been employed .
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Purification techniques: Purification of intermediates and the final product typically involves flash chromatography with carefully selected solvent systems. For related compounds, gradients of ethyl acetate in heptane or similar solvent combinations have been effective .
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